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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779818

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) regarding the off-target effects of BAY 1187982, an antibody-drug conjugate (ADC)
targeting Fibroblast Growth Factor Receptor 2 (FGFR2).

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action for BAY 1187982's off-target toxicity?

Al: BAY 1187982, also known as Aprutumab ixadotin, is an antibody-drug conjugate
composed of a human anti-FGFR2 antibody, a non-cleavable linker, and a potent microtubule-
disrupting auristatin W derivative payload.[1][2][3] While the antibody is designed to target
FGFR2-expressing tumor cells, off-target toxicities are primarily attributed to the cytotoxic
payload.[4] These toxicities are not from the antibody binding to unintended targets, but rather
from the effects of the released auristatin payload in non-cancerous tissues, which can occur
through various mechanisms, including non-specific uptake of the ADC. The observed toxicities
in clinical trials were significant and occurred at doses below the predicted therapeutic levels.

[4115]

Q2: What are the most common off-target effects and toxicities observed with BAY 1187982 in
clinical research?

A2: Afirst-in-human Phase | clinical trial (NCT02368951) was terminated early due to the poor
tolerability of BAY 1187982.[5] The most frequently observed grade > 3 drug-related adverse
events included anemia, increased aspartate aminotransferase (AST), proteinuria, and
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thrombocytopenia.[5][6][7] Dose-limiting toxicities (DLTs) were identified as thrombocytopenia,
proteinuria, and corneal epithelial microcysts.[4][5][7]

Q3: At what concentrations or doses are off-target effects typically observed?

A3: In the Phase | clinical trial, toxicities were noted at doses as low as 0.2 mg/kg.[4] Dose-
limiting toxicities were specifically reported in the higher dose cohorts of 0.8 mg/kg and 1.3
mg/kg.[4][7] The maximum tolerated dose (MTD) in humans was established at 0.2 mg/kg.[5][6]
Preclinical studies in cynomolgus monkeys also revealed toxicities such as increased Alanine
Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.[4][8]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in FGFR2-low or negative cell lines in vitro.

» Possible Cause 1: Non-specific uptake of the ADC. Even without high FGFR2 expression,
cells can internalize ADCs through mechanisms like pinocytosis.

e Troubleshooting Step 1: Confirm the FGFR2 expression level of your cell line using gPCR,
western blot, or flow cytometry.

» Troubleshooting Step 2: Include a non-targeting control ADC in your experiment. This control
should have the same linker and payload but an antibody that does not bind to any target on
your cells. Preclinical studies with BAY 1187982 used such a control, which showed over
100-fold less selectivity, confirming the on-target potency.[3]

o Troubleshooting Step 3: Reduce the incubation time or the concentration of BAY 1187982 to
minimize non-specific uptake.

Issue 2: Observing significant in vivo toxicity in animal models at doses expected to be
therapeutic.

o Possible Cause 1: The payload is affecting normal tissues. The auristatin W derivative is a
highly potent microtubule inhibitor and can affect any dividing cells it reaches.[1][3]

o Troubleshooting Step 1: Monitor for known clinical toxicities. In your animal models, closely
monitor for signs corresponding to the observed human toxicities. This includes regular
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complete blood counts (for anemia and thrombocytopenia), serum chemistry (for liver
enzymes like AST and ALT), and urinalysis (for proteinuria).[4][5][7]

o Troubleshooting Step 2: Histopathological analysis. At the end of the study, perform a
histopathological examination of key organs, including the liver, kidneys, and bone marrow,
to look for morphological changes. Non-clinical safety studies in rats and monkeys showed
effects in the lung, liver, kidneys, cornea, and the lympho-hematopoietic system.[4]

o Troubleshooting Step 3: Dose reduction. If toxicity is high, consider reducing the dose or
altering the dosing schedule. The clinical trial moved to a lower starting dose due to the
severity of the toxicities.[4]

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of BAY 1187982

Cell Line Cancer Type FGFR2 Expression  IC50 (nM)
SNU-16 Gastric Cancer High 0.097 - 0.83
MFM-223 Breast Cancer High 0.097 - 0.83
NCI-H716 Colorectal Cancer High 0.097 - 0.83
SUN-52PE Not Specified FGFR2-positive Not Specified
SUN-16 Not Specified FGFR2-positive Not Specified

Data extracted from MedChemExpress product information.[2]

Table 2: Clinically Observed Toxicities (Grade = 3) and Dose-Limiting Toxicities
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Adverse Event Type Dose Cohorts with DLTs
Anemia Grade = 3 Not specified as DLT
Aspartate Aminotransferase -

Grade = 3 Not specified as DLT
Increase
Proteinuria Grade =23 & DLT 1.3 mg/kg
Thrombocytopenia Grade =3 & DLT 0.8 mg/kg, 1.3 mg/kg
Corneal Epithelial Microcysts DLT 1.3 mg/kg

Data compiled from the first-in-human Phase | study.[4][5][7]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is a generalized procedure based on standard cell viability assays mentioned in
the preclinical assessment of BAY 1187982.[1]

o Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Compound Treatment: Prepare serial dilutions of BAY 1187982 and a non-targeting control
ADC.

 Incubation: Add the diluted compounds to the cells and incubate for a specified period (e.qg.,
72 hours).[2]

e Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.

o Reagent Addition: Add CellTiter-Glo® Reagent to each well according to the manufacturer's
instructions.

o Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate at room
temperature for 10 minutes to stabilize the luminescent signal.
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o Data Acquisition: Measure luminescence using a plate reader.

e Analysis: Calculate IC50 values by plotting the luminescence signal against the compound
concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo Assessment of Apoptosis (Cleaved PARP1 Staining)

This protocol is based on the in vivo pharmacodynamic methods described for BAY 1187982.

[1]

e Tumor Collection: Euthanize tumor-bearing animals at a predetermined time point after
treatment with BAY 1187982, vehicle control, or a relevant comparator.

o Fixation and Embedding: Excise tumors and fix them in 10% neutral buffered formalin.
Embed the fixed tissues in paraffin (FFPE).

e Sectioning: Cut 4-5 um sections from the FFPE blocks and mount them on slides.
e Immunohistochemistry (IHC):
o Deparaffinize and rehydrate the tissue sections.
o Perform antigen retrieval using a suitable buffer and heat source.
o Block endogenous peroxidase activity.
o Block non-specific antibody binding.
o Incubate with a primary antibody against cleaved PARPL1.
o Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
o Add substrate-chromogen solution (e.g., DAB) to develop the color.
o Counterstain with hematoxylin.
e Imaging and Analysis:

o Dehydrate and mount the slides.
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o Scan the slides using a digital slide scanner.

o Quantify the percentage of cleaved PARP1-positive cells within the tumor tissue using
image analysis software. Compare the results between treatment groups.

Visualizations
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Caption: Mechanism of action of BAY 1187982 leading to apoptosis.
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Caption: Troubleshooting workflow for high in vivo toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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